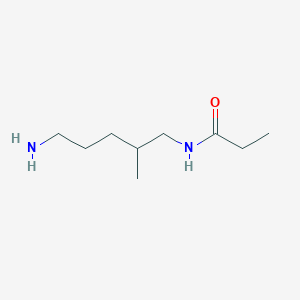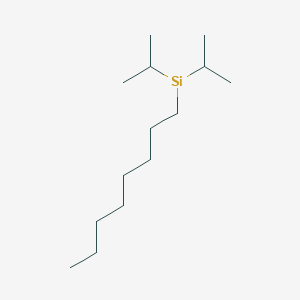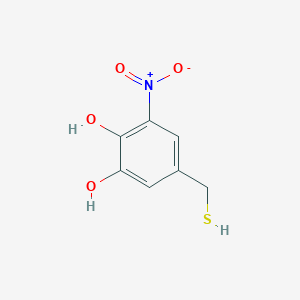
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI), commonly known as nitrocatechol, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of catechol, which is a naturally occurring compound found in many plants and animals. Nitrocatechol has been found to have several unique properties that make it an attractive candidate for use in various scientific applications.
Mecanismo De Acción
The mechanism of action of nitrocatechol is not fully understood, but it is believed to involve the formation of a covalent bond between the thiol group and the nitro group of the compound. This covalent bond results in a change in the fluorescence properties of nitrocatechol, allowing for the detection of thiols in biological samples.
Efectos Bioquímicos Y Fisiológicos
Nitrocatechol has been found to have several biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of thiols, nitrocatechol has been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. Nitrocatechol has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using nitrocatechol in lab experiments is its high sensitivity and selectivity for the detection of thiols. This compound has been found to be highly effective in detecting thiols in biological samples, making it an attractive candidate for use in various biological assays. However, one of the limitations of using nitrocatechol is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution should be exercised when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the study of nitrocatechol. One area of research is the development of new fluorescent probes based on nitrocatechol. These probes could be used for the detection of other biomolecules, such as amino acids and nucleotides. Another area of research is the development of new therapeutic agents based on nitrocatechol. This compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Overall, the study of nitrocatechol has the potential to lead to the development of new tools and therapies for use in various scientific fields.
Métodos De Síntesis
Nitrocatechol can be synthesized using several methods, including the reaction of 1,2-dihydroxybenzene with nitric acid and sulfuric acid. The resulting compound is then treated with sodium sulfide to produce nitrocatechol. Another synthesis method involves the reaction of catechol with nitric acid and sulfuric acid, followed by treatment with sodium sulfide to produce nitrocatechol.
Aplicaciones Científicas De Investigación
Nitrocatechol has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of nitrocatechol is as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a crucial role in many physiological processes, and their detection is of great importance in many areas of research. Nitrocatechol has been found to be highly sensitive and selective for the detection of thiols, making it an attractive candidate for use in various biological assays.
Propiedades
Número CAS |
137444-26-9 |
|---|---|
Nombre del producto |
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro-(9CI) |
Fórmula molecular |
C7H7NO4S |
Peso molecular |
201.2 g/mol |
Nombre IUPAC |
3-nitro-5-(sulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H7NO4S/c9-6-2-4(3-13)1-5(7(6)10)8(11)12/h1-2,9-10,13H,3H2 |
Clave InChI |
HQKXEYUCNKNTMH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)CS |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)CS |
Sinónimos |
1,2-Benzenediol, 5-(mercaptomethyl)-3-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






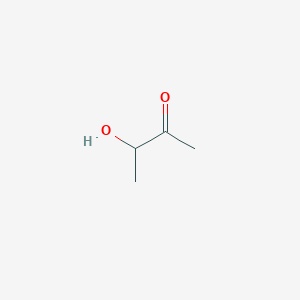

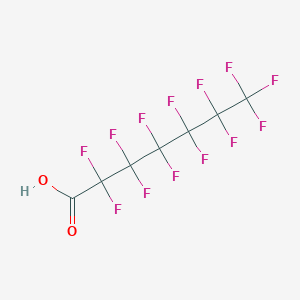
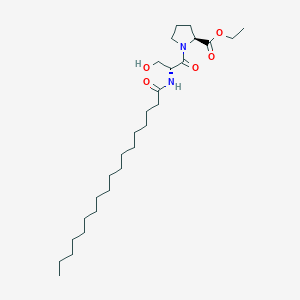
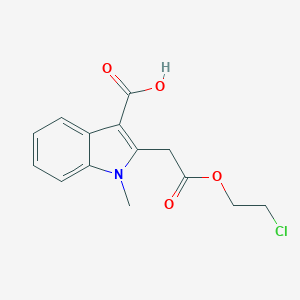
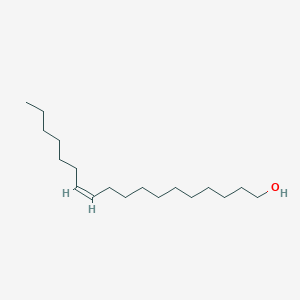
![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
